Methyl 3-aminopropionate hydrochloride
CAS No.: 3196-73-4
Cat. No.: VC21537944
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3196-73-4 |
---|---|
Molecular Formula | C4H10ClNO2 |
Molecular Weight | 139.58 g/mol |
IUPAC Name | methyl 3-aminopropanoate;hydrochloride |
Standard InChI | InChI=1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H |
Standard InChI Key | XPGRZDJXVKFLHQ-UHFFFAOYSA-N |
SMILES | COC(=O)CCN.Cl |
Canonical SMILES | COC(=O)CCN.Cl |
Chemical Properties and Structure
Physical and Chemical Characteristics
Methyl 3-aminopropionate hydrochloride exhibits distinct physical and chemical properties that determine its behavior in various applications. The compound appears as a crystalline solid at room temperature and has well-defined physical parameters as outlined in the table below .
Property | Value |
---|---|
CAS Number | 3196-73-4 |
Molecular Formula | C4H10ClNO2 |
Molecular Weight | 139.581 g/mol |
Density | 1.013 g/cm³ |
Boiling Point | 151.8°C at 760 mmHg |
Melting Point | 103-105°C |
Flash Point | 26.5°C |
Solubility in DMSO | 27.5 mg/mL (197.02 mM) |
The compound's relatively low flash point of 26.5°C indicates that it requires careful handling, particularly when working with large quantities or in the presence of ignition sources . Its moderate boiling point suggests reasonable thermal stability, allowing for various chemical transformations under mild heating conditions.
Structural Features
The molecular structure of methyl 3-aminopropionate hydrochloride consists of a three-carbon backbone with an amino group at one end and a methyl ester group at the other . The amino group exists as the hydrochloride salt, which enhances the compound's stability and shelf life compared to the free base form. This structural arrangement provides two reactive functional groups—the amine and the ester—making it a versatile reagent in organic synthesis. The amine group can participate in various nucleophilic reactions, while the ester group can undergo hydrolysis, transesterification, or reduction reactions depending on the desired transformation .
Synthesis Methods
Esterification of β-Alanine
The primary method for synthesizing methyl 3-aminopropionate hydrochloride involves the esterification of β-alanine with methanol in the presence of an acid catalyst . This reaction follows a standard Fischer esterification mechanism, where the carboxylic acid group of β-alanine reacts with methanol to form the methyl ester, with water as a byproduct.
A detailed synthetic procedure involves the following steps:
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Cooling a round-bottom flask containing methanol in an ice bath
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Slow addition of thionyl chloride through a constant pressure dropping funnel
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Stirring the mixture for approximately 1 hour
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Adding β-alanine to the reaction mixture
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Stirring at room temperature for 30 minutes
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Refluxing the mixture at 66°C for approximately 6 hours
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Monitoring the reaction progress using thin-layer chromatography
This method typically yields the product with high efficiency, with reports indicating yields of up to 100% . The reaction proceeds under relatively mild conditions and uses readily available reagents, making it suitable for both laboratory and industrial-scale synthesis.
Alternative Synthesis Methods
Applications and Uses
Synthetic Intermediate
Methyl 3-aminopropionate hydrochloride serves as a valuable intermediate in the synthesis of various compounds with biological and pharmacological significance. The compound's bifunctional nature—featuring both amine and ester groups—allows for selective modifications to create more complex molecules .
One notable application involves its use in the synthesis of bidentate pyridine-acid ligands, which have applications in analytical chemistry and coordination chemistry . These ligands can be employed in various spectroscopic techniques, including fluorescence spectroscopy for protein quantification. For instance, research has demonstrated the application of such ligands in quantifying bovine serum albumin .
Research and Development
In biochemical research, methyl 3-aminopropionate hydrochloride provides a stable and soluble form of β-alanine ester, useful for studying various biological processes. The compound's structural features make it suitable for investigating amine-mediated reactions in biological systems, particularly those involving β-amino acids and their derivatives .
Researchers have also explored its potential in the development of modified peptides and peptidomimetics, leveraging the compound's ability to introduce ester functionalities into peptide backbones . Such modifications can alter the pharmacokinetic properties of peptide-based therapeutics, potentially enhancing their stability against enzymatic degradation.
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